

# Application Note: Analysis of Proquinazid and its Metabolites in Soil Samples

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## Compound of Interest

Compound Name: *Proquinazid*

Cat. No.: *B071954*

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## Abstract

This application note provides a detailed protocol for the simultaneous extraction and quantification of the fungicide **proquinazid** and its primary soil metabolites (IN-MM671, IN-MM986, and IN-MM991) in soil samples. The methodology utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach offers high sensitivity, selectivity, and efficiency for the routine monitoring of these compounds in environmental soil matrices. All quantitative data is summarized in structured tables, and detailed experimental protocols and visual diagrams are provided to guide researchers.

## Introduction

**Proquinazid** is a quinazolinone fungicide used to control powdery mildew on various crops. Understanding its fate and persistence in the soil, including the formation of its metabolites, is crucial for environmental risk assessment. The major degradation pathway in soil involves the loss of iodine to form IN-MM671, followed by dealkylation to yield IN-MM986 and subsequently IN-MM991. Monitoring the parent compound and these metabolites is essential for a comprehensive understanding of its environmental behavior. This protocol details a robust and validated method for their analysis in soil.

## Data Presentation

The following tables summarize the expected quantitative performance of the analytical method for **proquinazid** and its metabolites in a typical sandy loam soil. These values are based on method validation studies for similar pesticides in soil matrices.<sup>[1][2]</sup>

Table 1: LC-MS/MS Method Validation Parameters

Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Proquinazid	8.5	375.0	187.1	159.1
IN-MM671	7.2	249.1	187.1	133.1
IN-MM986	6.8	333.0	187.1	159.1
IN-MM991	5.5	207.1	187.1	104.1

Table 2: Method Performance Data

Analyte	Spiking Level (µg/kg)	Mean Recovery (%)	RSD (%)	LOQ (µg/kg)	LOD (µg/kg)
Proquinazid	10	95	< 10	2	0.5
100	92	< 8			
IN-MM671	10	88	< 12	2	0.5
100	85	< 10			
IN-MM986	10	91	< 11	2	0.5
100	89	< 9			
IN-MM991	10	82	< 15	5	1.0
100	80	< 12			

## Experimental Protocols

## Sample Preparation and Extraction (QuEChERS)

This protocol is adapted from the standard QuEChERS methodology for pesticide residue analysis in soil.<sup>[1][3]</sup>

- Soil Sample Collection and Preparation:
  - Collect soil samples from the top 10-15 cm layer.
  - Air-dry the soil samples at room temperature (below 40°C) until they can be easily crushed.<sup>[4]</sup>
  - Grind the dried soil and sieve through a 2 mm mesh to ensure homogeneity.
  - Store the prepared soil samples in sealed containers at -20°C until analysis.
- Extraction:
  - Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
  - Add 10 mL of ultrapure water to the soil sample and vortex for 30 seconds to hydrate the soil.
  - Add 10 mL of acetonitrile (containing 1% acetic acid) to the tube.
  - Add an appropriate internal standard solution.
  - Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer.
  - Add the QuEChERS extraction salts (4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  - Immediately cap and shake vigorously for 1 minute.
  - Centrifuge the tube at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

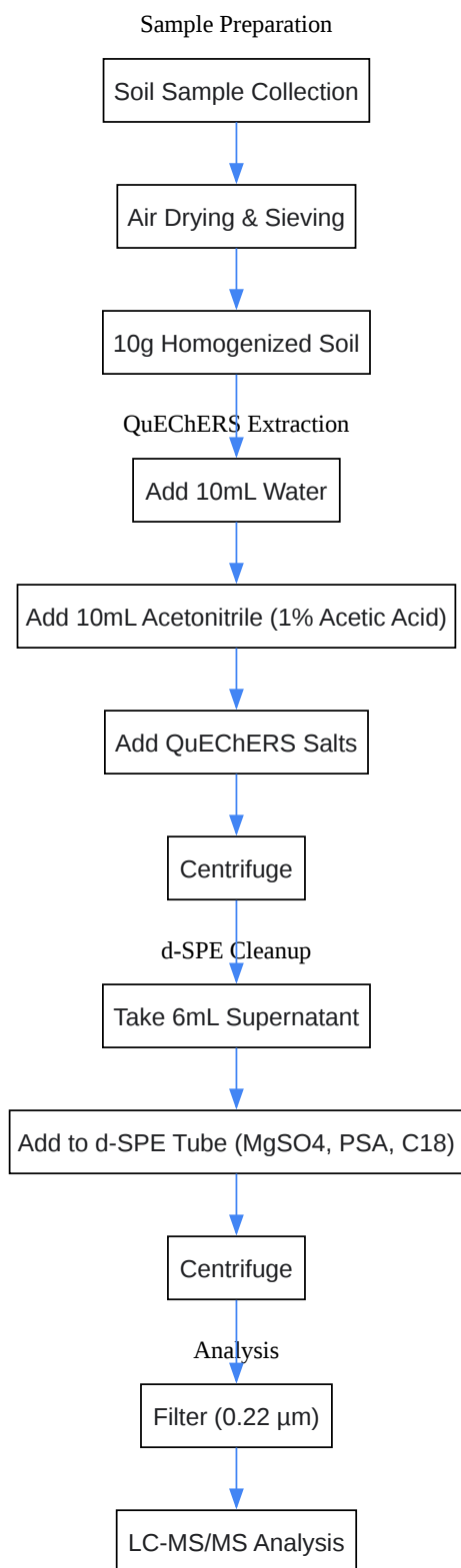
- Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO<sub>4</sub>, 150 mg Primary Secondary Amine (PSA), and 150 mg C18.
- Cap the tube and vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- Take a 1 mL aliquot of the final extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

- Instrumentation:
  - A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
- LC Conditions:
  - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
  - Mobile Phase B: Methanol with 0.1% formic acid.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5 µL.
  - Column Temperature: 40°C.
  - Gradient Program:
    - 0-1 min: 10% B
    - 1-12 min: Linear gradient to 95% B
    - 12-15 min: Hold at 95% B

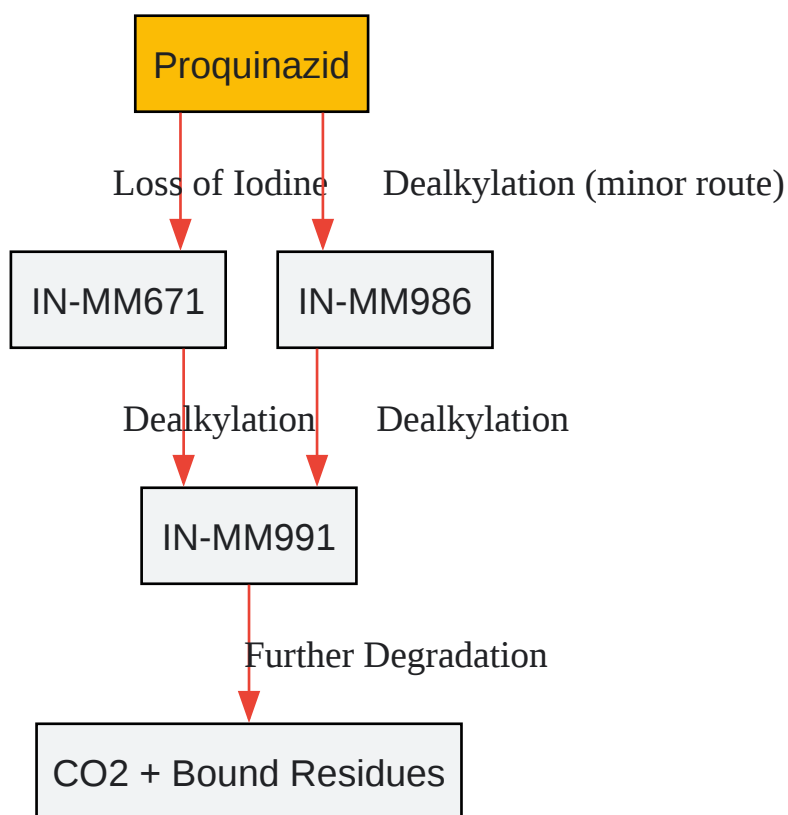
- 15.1-18 min: Re-equilibrate at 10% B
- MS/MS Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), Positive.
  - Capillary Voltage: 3.5 kV.
  - Source Temperature: 150°C.
  - Desolvation Temperature: 400°C.
  - Gas Flow Rates: Optimized for the specific instrument.
  - Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific transitions are provided in Table 1.

## Visualizations



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Caption: Experimental workflow for the analysis of **proquinazid** and its metabolites in soil.



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Caption: Degradation pathway of **proquinazid** in soil.

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## References

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